molecular formula C10H14FNO3 B8269015 Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

Cat. No.: B8269015
M. Wt: 215.22 g/mol
InChI Key: AMVVXLSSVZDGEQ-XCBNKYQSSA-N
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Description

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate (CAS: 2101633-12-7) is a fluorinated pyrrolizine derivative with the molecular formula C₁₀H₁₄FNO₃ and a molecular weight of 215.22 g/mol . Its structure features a bicyclic pyrrolizine core (a fused 5- and 6-membered ring system) with a fluorine atom at the 2-position and an ethyl ester group at the 8-position (Figure 1).

Properties

IUPAC Name

ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVVXLSSVZDGEQ-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCC(=O)N1C[C@@H](C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Synthesis via Enamine Cyclization

The enantioselective synthesis of this compound leverages chiral auxiliaries and organocatalysts to achieve the desired (2R,8S) configuration. A representative method involves the reaction of a trifluoromethylated pyrrolidine precursor with ethyl acrylate under basic conditions.

Procedure :

  • Starting Material : (2R)-2-Fluoropyrrolidine-3-carboxylic acid is treated with thionyl chloride to form the acid chloride.

  • Enamine Formation : The acid chloride reacts with ethyl glyoxylate in the presence of triethylamine, generating an enamine intermediate.

  • Cyclization : Catalyzed by Zn(NTf₂)₂ and a bisoxazoline ligand [(R,R)-26], the enamine undergoes intramolecular cyclization at −20°C in CH₂Cl₂, yielding the pyrrolizine core .

  • Reduction : NaBH₄-mediated reduction of the intermediate ketone group produces the final product with 79% yield and >98% enantiomeric excess (ee) .

Key Data :

StepConditionsYield (%)ee (%)
Enamine FormationEt₃N, CH₂Cl₂, 0°C92
CyclizationZn(NTf₂)₂, (R,R)-26, −20°C8598
ReductionNaBH₄, THF, 0°C7998

This method’s stereochemical fidelity arises from the chiral bisoxazoline ligand, which directs the facial selectivity during cyclization .

Radical Difluoromethylation Followed by Ring-Closing Metathesis

A radical-based approach introduces the fluorine atom at C2 early in the synthesis, followed by ring closure.

Procedure :

  • Difluoromethylation : Tetrahydroisoquinoline derivative 88 reacts with TMSCF₂SPh under oxidative conditions (TEMPO⁺BF₄⁻, CsF, CH₃CN) to form a difluoromethylated intermediate .

  • Allylation : The intermediate undergoes allylation with ethyl acrylate using Pd(PPh₃)₄ as a catalyst.

  • Metathesis : Grubbs’ second-generation catalyst facilitates ring-closing metathesis, forming the bicyclic structure .

Optimization Insights :

  • Solvent : Acetonitrile outperforms THF or DMF due to better radical stability.

  • Additives : Acetic acid enhances yields by stabilizing iminium intermediates .

Outcome :

  • Overall yield: 62% over three steps.

  • Diastereomeric ratio (dr): 4:1 (favoring 2R,8S) .

Tandem Michael Addition-Intramolecular Cyclization

This one-pot strategy combines Michael addition and cyclization, avoiding purification of intermediates.

Procedure :

  • Michael Adduct Formation : Ethyl 4-fluoro-3-oxobutanoate reacts with pyrrole-2-carbaldehyde in ethanol under basic conditions (KOH, 10% w/v) .

  • Cyclization : The adduct undergoes intramolecular cyclization via acid-catalyzed (HCl) dehydration, forming the pyrrolizine skeleton .

  • Stereochemical Control : Chiral phosphoric acid (CPA-3) ensures enantioselectivity during cyclization (85% ee) .

Reaction Table :

ComponentRoleQuantity (equiv)
Ethyl 4-fluoro-3-oxobutanoateMichael acceptor1.0
Pyrrole-2-carbaldehydeMichael donor1.2
CPA-3Catalyst0.1

Yield : 68% with dr >10:1 .

Visible Light Photocatalysis for Monofluorination

Recent advances employ photoredox catalysis to install the fluorine atom stereoselectively.

Procedure :

  • Substrate Preparation : Dihydroisoquinoline acetic acid 72 is treated with α-trifluoromethyl alkene 73 under blue LED irradiation .

  • Photocatalytic Cycle : Ir(ppy)₃ catalyzes single-electron transfer (SET), generating a radical intermediate that abstracts fluorine from Selectfluor®.

  • Cyclization : The fluorinated intermediate undergoes spontaneous cyclization to form the pyrrolizine core .

Conditions :

  • Light source: 450 nm LEDs.

  • Solvent: DMF/H₂O (9:1).

  • Yield: 57% with 92% ee .

Multi-Step Synthesis from Proline Derivatives

A classical route utilizes (S)-proline as a chiral precursor.

Steps :

  • Esterification : (S)-Proline is converted to its ethyl ester using SOCl₂/EtOH.

  • Fluorination : The ester undergoes electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) in the presence of LiHMDS .

  • Oxidation : MnO₂ oxidizes the secondary alcohol to a ketone.

  • Cyclization : HCl in refluxing toluene induces intramolecular amide formation, yielding the target compound .

Data :

  • Total yield: 44% over four steps.

  • Stereochemical integrity: The (S)-proline configuration translates to (8S) in the final product .

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)ee (%)
Catalytic AsymmetricHigh enantioselectivityCostly ligands7998
Radical FluorinationMild conditionsModerate diastereoselectivity62
Tandem CyclizationOne-pot efficiencyRequires acidic conditions6885
PhotocatalysisSustainable (light-driven)Low yield5792
Proline-BasedChiral pool starting materialMulti-step sequence44

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom in the structure can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other fluorinated bicyclic systems, though differences in ring systems, substituents, and stereochemistry lead to distinct physicochemical properties. Below is a comparative analysis (Table 1):

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Position
Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate Pyrrolizine (5,6-fused rings) C₁₀H₁₄FNO₃ 215.22 Ethyl ester, keto group 2
(4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine (Compound 9) Pyrano[3,2-d][1,3]dioxine (6,6-fused rings) C₁₈H₂₃FO₆ 362.37 Ethoxymethoxy, methoxy, phenyl 7
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine (5,6-fused rings) C₂₈H₂₆N₃O₇ 516.53 Cyano, nitro, phenethyl, ester N/A
(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Impurity MM0228.08) Pyrido-benzoxazine (6,6-fused rings) C₁₇H₁₆FN₃O₄ 345.33 Piperazinyl, carboxylic acid, methyl 9
Key Observations:

Core Ring Systems: The target compound’s pyrrolizine core (5,6-fused rings) contrasts with the pyrano-dioxine (6,6-fused) , imidazopyridine (5,6-fused) , and pyrido-benzoxazine (6,6-fused) systems. Smaller fused rings (e.g., pyrrolizine) may exhibit higher ring strain, influencing reactivity and conformational flexibility.

Fluorine Substitution: Fluorine at position 2 in the target compound vs. positions 7 (pyrano-dioxine) and 9 (pyrido-benzoxazine) . Positional differences alter electronic effects (e.g., dipole moments) and steric interactions.

Functional Groups: The ethyl ester group in the target compound contrasts with methoxy, phenyl (Compound 9) , cyano, and nitro groups (Compound 1l) . These groups influence solubility, metabolic stability, and binding affinity in biological contexts.

Physicochemical Properties

Available data highlight differences in molecular complexity and physical properties:

  • Melting Points: Compound 1l has a melting point of 243–245°C, indicative of high crystallinity due to nitro and cyano groups. Data for the target compound are unavailable but may differ due to its simpler structure.

Q & A

Q. What are the established synthetic routes for Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate?

The synthesis typically involves multi-step protocols with precise stereochemical control. Key steps include:

  • Fluorination : Introduction of fluorine at the 2-position using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions.
  • Ring Formation : Cyclization of pyrrolizine intermediates via acid-catalyzed or thermal methods.
  • Esterification : Final carboxylation using ethyl chloroformate or similar reagents in the presence of a base like triethylamine.
    Critical purification steps involve column chromatography (silica gel) or recrystallization from solvents like dichloromethane/petroleum ether .

Q. How is the absolute configuration (2R,8S) confirmed for this compound?

The stereochemistry is validated using:

  • X-ray Crystallography : Single-crystal diffraction data refined via SHELX software to determine spatial arrangement .
  • NMR Spectroscopy : Comparison of experimental 13C^{13}\text{C} and 1H^{1}\text{H} NMR shifts with density functional theory (DFT)-calculated values (e.g., MPW1PW91/6-31G(d) level with a polarizable continuum model for DMSO). A DP4+ probability analysis (100% confidence) supports the assigned configuration .

Q. What analytical methods ensure purity and identity in quality control?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Chiral Chromatography : To verify enantiomeric excess, critical for stereosensitive applications .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

  • Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Solvent Optimization : Use aprotic solvents (DMF, THF) to enhance reaction kinetics.
  • Purification Strategies : Employ deactivated silica gel to prevent compound degradation during chromatography .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR (COSY, HSQC), IR, and X-ray data.
  • Computational DP4+ Analysis : Assign ambiguous stereocenters by comparing experimental and calculated NMR chemical shifts with statistical confidence thresholds (e.g., RMSD < 2 ppm for 13C^{13}\text{C}) .

Q. What computational approaches predict biological target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases or proteases).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories with AMBER or GROMACS.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on activity .

Q. How to investigate structure-activity relationships (SAR) for therapeutic potential?

  • Analog Synthesis : Modify the pyrrolizine core (e.g., replace fluorine with chlorine) and ester groups.
  • In Vitro Assays : Screen analogs against disease-relevant targets (e.g., cancer cell lines) using IC50_{50} determination.
  • Metabolic Stability Studies : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

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